![molecular formula C25H28N4O2 B2645633 N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide CAS No. 953201-27-9](/img/structure/B2645633.png)
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide, also known as BQU57, is a novel small molecule that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BQU57 is a highly potent and selective inhibitor of the dopamine transporter (DAT), which is a protein responsible for the reuptake of dopamine from the synaptic cleft. The inhibition of DAT by BQU57 leads to an increase in the extracellular dopamine levels in the brain, which has been shown to have beneficial effects in various neurological disorders.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
- Disposition and Metabolism of SB-649868 : This study provides insights into the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, highlighting the importance of understanding pharmacokinetics for drug development. It suggests that studying the metabolic pathways and elimination routes of similar compounds can provide essential information for therapeutic applications and safety profiles (Renzulli et al., 2011).
Neuromuscular Blocking Agents
- Influence of Gender on Neuromuscular Block Following Cisatracurium or Rocuronium : Investigating the effects of neuromuscular blocking agents like cisatracurium and rocuronium on different populations provides valuable information for clinical anesthesia practices, demonstrating the importance of personalized medicine in the use of neuromuscular blockers (Adamus et al., 2008).
Safety and Dosimetry in Drug Development
- Phase 1 Evaluation of 11C-CS1P1 : This study focuses on assessing the safety, dosimetry, and imaging characteristics of a novel compound, emphasizing the crucial role of early-phase clinical trials in evaluating new drugs' potential risks and benefits. Such studies are vital for advancing pharmacological research and ensuring patient safety during drug development (Brier et al., 2022).
Drug Efficacy and Treatment Strategies
- Add-on Treatment of Benzoate for Schizophrenia : Exploring the efficacy of sodium benzoate as an add-on treatment for schizophrenia showcases the ongoing search for novel therapeutic strategies and the potential of repurposing existing compounds to enhance treatment outcomes for complex psychiatric conditions (Lane et al., 2013).
Propiedades
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-18-15-23(21-9-5-6-10-22(21)27-18)28-25(31)24(30)26-16-19-11-13-29(14-12-19)17-20-7-3-2-4-8-20/h2-10,15,19H,11-14,16-17H2,1H3,(H,26,30)(H,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNSWFJVQOBLCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.